4-(4-Biphenylyl)-2-methylthiazole

Description

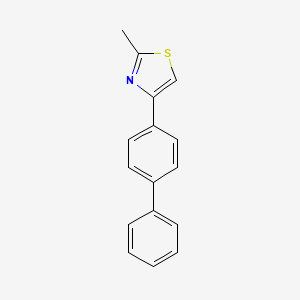

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-phenylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-12-17-16(11-18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOZRTTWERNRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179575 | |

| Record name | 4-(4-Biphenylyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24864-19-5 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24864-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Biphenylyl)-2-methyl-1,3-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024864195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24864-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Biphenylyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-biphenylyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-BIPHENYLYL)-2-METHYL-1,3-THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXR7D2V9JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Thiazole Scaffold: a Privileged Structure in Drug Discovery

The thiazole (B1198619) nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov This is due to its ability to interact with various biological targets with high affinity and specificity. researchgate.net The aromatic nature of the thiazole ring and its capacity for diverse substitutions allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net

The significance of the thiazole scaffold is underscored by its presence in over 18 FDA-approved drugs. nih.gov These compounds exhibit a broad spectrum of therapeutic effects, including:

Antimicrobial: Thiazole derivatives have shown potent activity against various bacterial and fungal strains. nih.govmdpi.com

Antiviral: The thiazole ring is a key component of antiretroviral drugs like Ritonavir. globalresearchonline.neteurekaselect.com

Anticancer: Several anticancer agents, including Dasatinib and Tiazofurin, feature a thiazole core. globalresearchonline.netnih.gov

Anti-inflammatory: Thiazole-containing compounds like Meloxicam are used to treat inflammation. globalresearchonline.netnih.gov

Other Activities: Thiazole derivatives have also been investigated for their antidiabetic, antioxidant, antimalarial, and anticonvulsant properties. wisdomlib.orgnih.gov

The versatility of the thiazole ring allows medicinal chemists to synthesize large libraries of compounds for screening, accelerating the discovery of new drug candidates. globalresearchonline.net The ability to modify the substituents on the thiazole ring enables the optimization of a compound's potency, selectivity, and safety profile. globalresearchonline.net

A Historical Perspective on Thiazole S Therapeutic Journey

The therapeutic importance of the thiazole (B1198619) ring was first recognized with the discovery of Vitamin B1 (Thiamine). eurekaselect.comresearchgate.net In the early 20th century, it was found that a deficiency of thiamine, which contains a thiazole ring, causes the neurological disorder beriberi. riken.jpbris.ac.uk This discovery highlighted the vital role of this heterocyclic compound in biological systems. news-medical.netucr.eduscitechdaily.com

Following the discovery of thiamine, the first synthetic thiazole-containing drug, Sulfathiazole, was developed. researchgate.neteurekaselect.com Sulfathiazole is an antimicrobial agent that was widely used to treat bacterial infections. eurekaselect.com The success of these early discoveries spurred further research into the medicinal properties of thiazole derivatives. researchgate.net

Over the decades, this research has led to the development of a multitude of thiazole-based drugs with diverse therapeutic applications, solidifying the thiazole scaffold as a crucial element in the modern pharmacopeia. jetir.org

Investigating 4 4 Biphenylyl 2 Methylthiazole and Its Analogs

Conventional Synthetic Routes to Thiazole Heterocycles

Traditional methods for thiazole synthesis have been instrumental in the development of heterocyclic chemistry and continue to be widely used due to their simplicity and reliability. bepls.com

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely employed method for the construction of the thiazole ring. bepls.comsynarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com

The general mechanism proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. youtube.com This method allows for the introduction of various functional groups onto the thiazole core, making it a versatile tool for organic synthesis. bepls.com

Variations of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and employ more environmentally benign conditions. For instance, the use of acidic conditions can alter the regioselectivity of the condensation with N-monosubstituted thioureas. rsc.org While traditionally performed in solvents, solvent-free conditions have also been successfully implemented for the synthesis of Hantzsch thiazole derivatives. researchgate.net

A plausible route to this compound using the Hantzsch synthesis would involve the reaction of 2-bromo-1-(biphenyl-4-yl)ethan-1-one with thioacetamide.

The synthesis of this compound can also be achieved through various condensation reactions that utilize precursors already containing the biphenyl moiety. These methods often involve the formation of the thiazole ring in the final steps of the synthetic sequence.

One common approach involves the condensation of a biphenyl-containing ketone with a source of the thiazole's nitrogen and sulfur atoms. For example, the reaction of 4'-substituted acetophenones with thiourea (B124793) in the presence of a brominating agent can yield 2-aminothiazole derivatives. youtube.com To obtain the target compound, a subsequent deamination and methylation would be required.

Another strategy involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives. mdpi.comekb.eg While this method typically yields benzothiazoles, analogous principles can be applied to non-fused thiazole systems. For example, reacting a biphenyl-containing α-aminoketone with a sulfur-donating reagent could potentially form the desired thiazole.

Microwave-assisted L-proline catalyzed condensation of aldehydes with 2-aminothiophenol (B119425) has been shown to be an effective green method for the synthesis of 2-arylbenzothiazoles, and similar conditions could be explored for the synthesis of biphenylyl-thiazoles. tku.edu.tw

Advanced Synthetic Strategies for Biphenylyl Thiazoles

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems like biphenylyl thiazoles. These strategies often offer advantages in terms of yield, selectivity, and functional group tolerance. bepls.comneliti.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. youtube.comresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com

For the synthesis of this compound, a Suzuki coupling strategy could be employed in two principal ways:

Late-stage biphenyl formation: Coupling of a 4-halophenyl-2-methylthiazole with phenylboronic acid.

Early-stage thiazole construction: Coupling of 4-bromobiphenyl (B57062) with a suitable thiazole-containing organoboron reagent.

The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile method. youtube.comnih.gov Ligand-free Suzuki-Miyaura coupling methodologies have also been developed for sterically hindered substrates, which can be advantageous in certain cases. nih.gov

One-pot multicomponent reactions (MCRs) have gained significant attention in recent years due to their efficiency and atom economy. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation of intermediates. ijcce.ac.ir

Several one-pot procedures for the synthesis of thiazole derivatives have been reported. For instance, a three-component reaction of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can yield highly substituted thiazoles. researchgate.net Another example is the one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones and thiourea/N-substituted thioureas in the presence of copper(II) bromide. clockss.org These MCRs offer a rapid and efficient route to a diverse range of thiazole derivatives. nih.govorientjchem.org

Strategies for Derivatization and Functionalization of this compound

Once synthesized, the this compound scaffold can be further modified to create a library of related compounds. Derivatization can be targeted at several positions on the molecule.

The Thiazole Ring: The C5 position of the thiazole ring can be susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The methyl group at the C2 position can potentially be functionalized through condensation reactions. nih.gov

The Biphenyl Moiety: The biphenyl ring system offers multiple sites for electrophilic aromatic substitution, such as nitration or halogenation. These newly introduced functional groups can then be further transformed. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions.

Alkoxy Functionalization: The introduction of alkoxy chains can modulate the electronic and steric properties of the molecule, which can be particularly useful in the development of organic semiconductors. acs.org

The choice of derivatization strategy depends on the desired properties of the final compound and the reactivity of the starting material.

Alkylation, Acylation, and Oxidation Reactions

The chemical reactivity of this compound allows for a variety of transformations, including alkylation, acylation, and oxidation, which can modify its properties and lead to the generation of novel derivatives.

Alkylation Reactions:

Alkylation can occur at different positions of the this compound molecule, primarily at the nitrogen atom of the thiazole ring or potentially at the methyl group under specific conditions. The nitrogen of the thiazole ring can be alkylated to form thiazolium salts. This reaction typically proceeds by treatment with an alkyl halide. While specific studies on the alkylation of this compound are not extensively documented, the alkylation of related thiazole and benzothiazine systems is well-established researchgate.net. For instance, sodium salts of 3H-benzo[e] arabjchem.orgmdpi.comthiazine-2,4-dione are readily alkylated at the nitrogen position researchgate.net. Similarly, S-alkylation of arylthioureas and 2-mercaptobenzothiazoles has been achieved using tetraalkylammonium salts under transition-metal-free conditions mdpi.com. These methodologies could potentially be adapted for the N-alkylation of this compound.

The methyl group at the C2 position of the thiazole ring can also be a site for alkylation, although this generally requires the generation of a carbanion through deprotonation with a strong base. The resulting nucleophile can then react with an alkylating agent.

Acylation Reactions:

Acylation reactions introduce an acyl group into the molecule, typically at a nucleophilic site. For this compound, acylation could be directed towards the biphenyl ring via Friedel-Crafts acylation, provided appropriate activating groups are present or under forcing conditions. More commonly, acylation is performed on amino-substituted analogs. For example, the acylation of 2-aminothiazole derivatives with various acyl halides in the presence of a base like pyridine (B92270) is a common strategy to produce amide derivatives mdpi.com. This approach could be applied to amino-functionalized analogs of this compound to introduce a wide range of acyl groups.

Oxidation Reactions:

Oxidation of this compound can lead to several products depending on the oxidant and reaction conditions. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. The methyl group at the C2 position can be oxidized to a formyl group or a carboxylic acid. Furthermore, the biphenyl moiety can also undergo oxidation. For instance, the photocatalytic one-electron oxidation of biphenyl derivatives on the surface of TiO2 has been studied, leading to the formation of hydroxylated products nih.gov. The specific outcome of the oxidation of this compound would depend on the chosen oxidizing agent and the reaction parameters.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| N-Alkylation | Alkyl halide (e.g., CH3I, C2H5Br) | 3-Alkyl-4-(4-biphenylyl)-2-methylthiazolium salt |

| C-Alkylation (of methyl group) | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide | 4-(4-Biphenylyl)-2-ethylthiazole (and longer chain analogs) |

| Friedel-Crafts Acylation (of biphenyl ring) | Acyl chloride/anhydride, Lewis acid (e.g., AlCl3) | 4-(Acyl-4-biphenylyl)-2-methylthiazole |

| N-Acylation (of amino analog) | Acyl chloride, Pyridine | N-(4-(4-Biphenylyl)-2-methylthiazol-X-yl)acetamide (where X is the position of the amino group) |

| Sulfur Oxidation | Oxidizing agent (e.g., m-CPBA, H2O2) | This compound S-oxide or S,S-dioxide |

| Methyl Group Oxidation | Oxidizing agent (e.g., SeO2, KMnO4) | 4-(4-Biphenylyl)thiazole-2-carbaldehyde or -2-carboxylic acid |

| Biphenyl Ring Oxidation | Photocatalysis (TiO2), other oxidizing agents | Hydroxylated biphenyl derivatives |

Introduction of Diverse Substituents for Structural Diversity

To explore the structure-activity relationships of this compound analogs, the introduction of a wide array of substituents on both the thiazole and biphenyl rings is a key strategy.

Substitution on the Thiazole Ring:

The thiazole ring can be functionalized at its available positions. The C5 position of the thiazole ring is susceptible to electrophilic substitution, allowing for the introduction of various groups. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Nitration and Friedel-Crafts acylation are also possible under specific conditions researchgate.net.

Substitution on the Biphenyl Moiety:

The biphenyl moiety offers two phenyl rings for substitution. Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the phenyl rings. The directing effects of the existing substituents will govern the position of the incoming group. For example, the thiazole group is generally considered to be deactivating and meta-directing, while the other phenyl ring can be functionalized depending on its own substituents. Suzuki and other cross-coupling reactions are powerful tools for the synthesis of substituted biphenyls, which can then be used to construct the target thiazole derivatives arabjchem.org. This approach allows for the introduction of a wide variety of aryl and alkyl groups at specific positions of the biphenyl system.

The functionalization of the biphenyl intermediate before the thiazole ring formation is a common and effective strategy to achieve structural diversity. For example, starting with a substituted 4-aminobiphenyl, one can perform a Sandmeyer reaction to introduce a variety of functional groups, which can then be followed by the Hantzsch thiazole synthesis.

| Position of Substitution | Type of Substituent | Synthetic Method |

| Thiazole Ring (C5) | Halogen (Br, Cl) | Electrophilic Halogenation (NBS, NCS) |

| Nitro (NO2) | Nitration (HNO3/H2SO4) | |

| Acyl (COR) | Friedel-Crafts Acylation | |

| Biphenyl Ring | Nitro (NO2) | Electrophilic Nitration |

| Halogen (Br, Cl, I) | Electrophilic Halogenation | |

| Acyl (COR) | Friedel-Crafts Acylation | |

| Alkyl/Aryl | Suzuki or other Cross-Coupling Reactions | |

| Hydroxyl (OH) | Nucleophilic Aromatic Substitution on activated rings or via oxidation | |

| Amino (NH2) | Reduction of nitro group |

Anticancer Activities

Derivatives of this compound have demonstrated notable anticancer activities across a range of human cancer cell lines. The core structure of these compounds, featuring a biphenyl group attached to a methylthiazole ring, serves as a scaffold for various chemical modifications aimed at enhancing their cytotoxic potential against tumor cells. Research has focused on elucidating the structure-activity relationships of these derivatives to identify potent and selective anticancer agents. nih.govnih.gov

In Vitro Cytotoxicity and Growth Inhibition Against Specific Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are crucial for determining the concentration of the compound required to inhibit the growth of or kill cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Luteolin (B72000) | K562 | 100 | nih.gov |

| 1,2,4-Thiadiazole (B1232254) Derivatives | HL-60 | 0.24 - 1.72 | nih.gov |

| 1,2,4-Thiadiazole Derivatives | U937 | 0.24 - 1.72 | nih.gov |

Derivatives of this compound have been tested against several human breast cancer cell lines, demonstrating a range of cytotoxic activities. For example, in the MCF-7 cell line, various synthetic derivatives have shown significant inhibitory activity. nih.govmdpi.commdpi.comtjnpr.org One study on 1,2,3-triazole derivatives reported a compound with an IC50 value of 5.03 µM against MCF-7 cells. tjnpr.org Another study on thiazole derivatives identified a compound with an IC50 of 2.57 ± 0.16 µM in MCF-7 cells. mdpi.com In the MDA-MB-468 cell line, a study on quinazoline (B50416) derivatives identified a compound with an IC50 of around 4 µM. nih.gov Furthermore, research on other thiazole-related structures has shown activity against the BT-549 cell line. nih.gov

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole Derivative | MCF-7 | 5.03 | tjnpr.org |

| Thiazole Derivative | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| Quinazoline Derivative | MDA-MB-468 | ~4 | nih.gov |

The A549 human lung carcinoma cell line has been a common model for evaluating the anticancer potential of this compound derivatives and related compounds. nih.govresearchgate.netnih.govnih.govresearchgate.net One study on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives reported significant anticancer activity against A549 cells. nih.gov Another study on pyrazole (B372694) derivatives identified a compound effective in inhibiting the growth of A549 cells. nih.gov Similarly, research on 3-acyl isoquinolin-1(2H)-ones showed potent antitumor activities against A549 and H1299 cell lines. researchgate.net In the NCI-H522 lung cancer cell line, novel bis-benzimidazole derivatives have exhibited cytotoxic activity, with one compound showing an IC50 of 50.48 µg/ml. scholarsresearchlibrary.com

| Compound/Derivative | Cell Line | IC50 | Reference |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | A549 | Significant activity | nih.gov |

| Pyrazole derivative | A549 | Effective inhibition | nih.gov |

| 3-acyl isoquinolin-1(2H)-one | A549 | Potent activity | researchgate.net |

| 3-acyl isoquinolin-1(2H)-one | H1299 | Potent activity | researchgate.net |

| Bis-benzimidazole derivative | NCI-H522 | 50.48 µg/ml | scholarsresearchlibrary.com |

The cytotoxicity of this compound derivatives has also been investigated in human liver cancer cell lines. In the HepG2 cell line, various thiazole and thiadiazole derivatives have demonstrated cytotoxic effects. mdpi.commdpi.comnih.govnih.govsemanticscholar.org One study on 2-pyridyl 2,3-thiazole derivatives reported IC50 values of 2.2 and 5.6 μM for two compounds against HepG2 cells. nih.gov Another study on mesoionic 1,3,4-thiadiazolium derivatives found that some compounds reduced HepG2 viability by approximately 50% at a concentration of 25 μM. semanticscholar.org Research on other thiazole derivatives showed a compound with an IC50 of 7.26 ± 0.44 µM in HepG2 cells. mdpi.com In the Hep3B cell line, thiadiazine-based substances have shown antiproliferative activity. mdpi.com

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-pyridyl 2,3-thiazole derivative (TAP-07) | HepG2 | 2.2 | nih.gov |

| 2-pyridyl 2,3-thiazole derivative (TP-07) | HepG2 | 5.6 | nih.gov |

| Mesoionic 1,3,4-thiadiazolium derivatives | HepG2 | ~25 (for 50% viability reduction) | semanticscholar.org |

| Thiazole derivative | HepG2 | 7.26 ± 0.44 | mdpi.com |

Derivatives of this compound and related structures have shown promise in combating colorectal cancer. In the HCT-116 cell line, various compounds have been evaluated for their cytotoxic effects. bau.edu.lbresearchgate.netnih.govnih.govscispace.com One study on a quinoline (B57606) derivative, CQAH, demonstrated substantial apoptotic effects on both HCT-116 and LoVo cell lines. scispace.com Research on aporphine (B1220529) derivatives identified compounds with IC50 values in the range of 23-38 µM against HCT-116 cells. nih.gov In the HT-29 cell line, a 1,3,4-thiadiazole (B1197879) derivative was found to have a threshold concentration for cytotoxic effect as low as 5 μM. nih.gov Carvacrol has also been shown to have an antiproliferative effect on both HCT-116 and HT-29 cell lines. nih.gov

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinoline derivative (CQAH) | HCT-116 | Substantial apoptotic effects | scispace.com |

| Quinoline derivative (CQAH) | LoVo | Substantial apoptotic effects | scispace.com |

| Aporphine derivatives | HCT-116 | 23 - 38 | nih.gov |

| 1,3,4-Thiadiazole derivative | HT-29 | 5 (threshold concentration) | nih.gov |

| Carvacrol | HCT-116 | Antiproliferative effect | nih.gov |

| Carvacrol | HT-29 | Antiproliferative effect | nih.gov |

Human Ovarian Cancer Cell Lines (e.g., Ovar-3, OVCAR-3)

Derivatives of the thiazole family have demonstrated notable activity against human ovarian cancer cell lines. Research into fused thiopyrano[2,3-d]thiazole derivatives revealed their potential as anticancer agents. One such compound, when tested against the NCI60 cell line panel, showed a significant growth inhibition on the OVCAR-3 cell line, with a growth percentage recorded at -16.33. researchgate.net

Further studies on substituted 1,3-thiazoles have identified compounds with potent cytotoxic effects. Specifically, 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole was found to significantly inhibit the proliferation of OVCAR cancer cells, with a growth percentage of 49.75%. bioorganica.com.ua These findings highlight the potential of the thiazole scaffold in developing treatments for ovarian cancer.

Table 1: Anticancer Activity of Thiazole Derivatives against Ovarian Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Fused Thiopyrano[2,3-d]thiazole | OVCAR-3 | Growth Percentage | -16.33% | researchgate.net |

| 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole | OVCAR | Growth Percentage | 49.75% | bioorganica.com.ua |

Human CNS Cancer Cell Lines (e.g., SF-539, SHG-44)

The anticancer potential of thiazole derivatives extends to central nervous system (CNS) malignancies. In a broad screening of di- and trifunctional substituted 1,3-thiazoles, several compounds exhibited significant activity against CNS cancer cell lines. bioorganica.com.ua One prominent agent, 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole, was reported to destroy almost all cell lines of CNS cancer. bioorganica.com.ua A related compound demonstrated a specific effect on the SF-539 cell line, showing a growth percentage of -44.16%. bioorganica.com.ua

Another study focusing on fused thiopyrano[2,3-d]thiazole derivatives identified a lead compound, designated 3f, which showed potent GI50 values across a range of cancer types, including CNS cancer cell lines, with values between 0.37–0.67 μM. nih.gov

Table 2: Anticancer Activity of Thiazole Derivatives against CNS Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Substituted 1,3-Thiazole | SF-539 | Growth Percentage | -44.16% | bioorganica.com.ua |

| Fused Thiopyrano[2,3-d]thiazole | CNS Cancer Panel | GI50 | 0.37–0.67 μM | nih.gov |

Skin Melanoma Cell Lines (e.g., B16-F10)

Thiazole-based compounds have emerged as promising agents for the treatment of malignant melanoma. Thiabendazole, a known antifungal drug containing a thiazole ring, has been shown to significantly suppress tumor growth in a B16-F10-bearing mice model, with inhibitory rates reaching up to 48.7%. nih.gov

Hybrid molecules combining thiazole with other pharmacophores have also yielded potent antimelanoma agents. Chimeric thiazole–androstenone derivatives are potent suppressors of melanoma cells in vitro, with GI50 values as low as 1.32 µM. nih.gov Similarly, certain cinnamic acid ester derivatives have demonstrated activity against the B16-F10 melanoma cell line. mdpi.com Another study reported that a thiazole derivative substituted with a 4-iodophenyl group was highly active against the B16-F10 cell line, with an IC50 value of 1.51 µM. mdpi.com These compounds were found to be more toxic to melanoma cells than the standard chemotherapeutic agent dacarbazine. nih.gov

Table 3: Activity of Thiazole Derivatives against Melanoma Cell Lines

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiabendazole | B16-F10 (in vivo) | Tumor Growth Inhibition | up to 48.7% | nih.gov |

| Thiazole–androstenone derivative | Melanoma Panel | GI50 | as low as 1.32 µM | nih.gov |

| Tropinone-thiazole hybrid (4-iodophenyl sub.) | B16-F10 | IC50 | 1.51 ± 0.14 µM | mdpi.com |

Prostate Cancer Cell Lines (e.g., PC-3)

The therapeutic potential of thiazole derivatives has been explored in the context of prostate cancer. Thiadiazine-based compounds, which are structurally related to thiazoles, have shown antiproliferative activity against the PC-3 prostate cancer cell line by interfering with DNA and inducing cell cycle arrest. mdpi.comresearchgate.net Furthermore, derivatives of 1,3,4-thiadiazole have been evaluated for their cytotoxic effects against PC-3 cells. nih.gov

Research on fused heterocyclic systems has also provided promising results. New 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines, including the DU145 prostate cancer line, which is another common model for this type of cancer. mdpi.com

Anti-inflammatory Activities

Thiazole and its derivatives are recognized for their significant anti-inflammatory properties. mdpi.comnih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. For instance, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been identified as potential inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov One derivative, compound 5e, demonstrated outstanding in vivo anti-inflammatory activity, with 64.59% inhibition in a carrageenan-induced paw edema model. nih.gov

Other complex thiazole-based structures also exhibit potent effects. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org Similarly, certain 1,2,4-triazole (B32235) derivatives have shown anti-inflammatory activity comparable to that of ibuprofen. nih.gov These findings underscore the versatility of the thiazole scaffold in designing new anti-inflammatory drugs. mdpi.comnih.gov

Table 4: Anti-inflammatory Activity of Various Thiazole Derivatives

| Compound Class | Model | Key Finding | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Carrageenan-induced paw edema (in vivo) | 64.59% inhibition of edema | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells (in vitro) | Inhibition of NO, IL-6, and TNF-α production | rsc.org |

| 1,2,4-Triazole derivatives | Human PBMC (in vitro) | Activity comparable to ibuprofen | nih.gov |

| 1,3,4-Thiadiazole derivatives | Carrageenan-induced paw edema (in vivo) | Promising activity compared to Diclofenac | researchgate.net |

Antimicrobial Activities

The thiazole nucleus is a cornerstone in the development of antimicrobial agents, a property highlighted by its presence in the penicillin antibiotic family. mdpi.com Derivatives of 4-(biphenyl)-thiazole, in particular, have been noted for their biological activities.

Antibacterial Spectrum (e.g., against Gram-positive and Gram-negative bacteria)

Thiazole derivatives exhibit a broad spectrum of antibacterial activity. biointerfaceresearch.com Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commersin.edu.tr For example, a series of 4-(biphenyl-4-yl)pyridine derivatives, structurally related to the target compound, were active against Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 50 μg/ml. nih.gov

Research indicates that the substitution pattern on the thiazole ring is crucial for activity. Some studies suggest that thiazole derivatives possess a more pronounced inhibitory effect on Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae, compared to Gram-negative bacteria. researchgate.net However, other work has demonstrated potent, broad-spectrum activity. biointerfaceresearch.com For instance, certain biphenyl and dibenzofuran (B1670420) derivatives have shown potent inhibitory activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. mdpi.com A review of thiazole's antimicrobial properties noted that compounds with a biphenyl moiety often possess good antifungal activity. nih.gov Specifically, 4-(1,1’-Biphenyl-4-yl)-2-(2,3,5-trichlorophenyl)-1,3-thiazole was highlighted for its significant antifungal effects. researchgate.net

Table 5: Antibacterial Activity of Biphenyl-Thiazole and Related Derivatives

| Compound Class | Bacterial Type | MIC (μg/ml) | Reference |

|---|---|---|---|

| 4-(Biphenyl-4-yl)pyridine derivatives | Gram-negative | 50 | nih.gov |

| Thiazole derivatives | Staphylococcus aureus | 50-200 | researchgate.net |

| Thiazole derivatives | Streptococcus agalactiae | 25-100 | researchgate.net |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | MRSA | 3.13 | mdpi.com |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | 6.25 | mdpi.com |

Antifungal Spectrum

Derivatives of this compound have demonstrated notable antifungal properties, particularly against various Candida and Aspergillus species. The exploration of thiazole-based compounds has yielded promising candidates for antifungal drug development.

Specifically, the synthesis and evaluation of 2-amino-4,5-diarylthiazole derivatives have shown significant anti-Candida albicans activity. nih.gov Through a microdilution method, several of these derivatives exhibited moderate effectiveness against five different strains of Candida albicans. nih.gov One particular derivative, after a demethylation process, demonstrated anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the widely used antifungal drug, fluconazole. nih.gov Molecular docking studies suggest that the mechanism of action may involve the inhibition of key fungal enzymes such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The antifungal potential of thiazole derivatives extends to other fungal pathogens as well. For instance, isoxazolidine (B1194047) derivatives have shown potent and broad-spectrum antifungal activity against a variety of fungi, including Trichophyton sp., Aspergillus fumigatus, and Candida albicans. cabidigitallibrary.org Generally, the activity against Trichophyton species was found to be higher than against Aspergillus fumigatus and Candida albicans. cabidigitallibrary.org

Furthermore, research into the antifungal efficacy against Aspergillus fumigatus has highlighted the importance of the growth phase of the fungus. nih.gov Studies have shown a time-dependent decrease in the effectiveness of antifungal agents as the complexity of the Aspergillus fumigatus hyphal structure develops. nih.gov While agents like amphotericin B have shown a broad spectrum of activity at various growth phases, the effectiveness of other antifungals can be significantly reduced against mature mycelial structures. nih.gov This underscores the need for antifungal agents with potent activity against all developmental stages of the fungus.

Interactive Data Table: Antifungal Activity of a this compound Derivative

| Compound | Target Organism | MIC₈₀ (μM) | Reference Drug | Reference Drug MIC (μM) |

| 5a8 | Candida albicans | 9 | Fluconazole | Not specified in the provided text |

Antitrypanosomal Activities

The search for novel therapeutic agents against trypanosomiasis has led to the investigation of various heterocyclic compounds, including derivatives of this compound. While direct studies on the antitrypanosomal activity of this compound itself are not extensively detailed in the provided information, the broader class of thiazole derivatives has shown promise in this area. The structural features of the thiazole ring make it a versatile scaffold for the design of potential antiparasitic agents. Further research is warranted to specifically evaluate the efficacy of this compound and its derivatives against various Trypanosoma species.

Antiplatelet Activities

Derivatives of this compound have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis.

One study focused on a novel 4-piperidone-based thiazole derivative, which demonstrated significant antiplatelet effects. healthbiotechpharm.org This compound inhibited collagen-induced platelet aggregation by 100% at a concentration of 1.1875 µM and ADP-induced platelet aggregation by 100% at 0.9375 µM. healthbiotechpharm.org The IC₅₀ values for collagen and ADP-induced aggregation were 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org The mechanism is thought to involve the inhibition of the cyclooxygenase and lipoxygenase pathways. healthbiotechpharm.org

Another area of research involves 2-amino-thiazole-4-acetamides. nih.gov In a study of 23 such compounds, several were found to have potent antiplatelet activities against various inducers of aggregation. nih.gov Notably, compound 3e showed strong antagonism against ADP with an IC₅₀ of 2.2 nM, compound 3c was effective against adrenaline with an IC₅₀ of 2.8 nM, and compound 3n was highly effective against platelet-activating factor (PAF) with an IC₅₀ of 0.2 µM. nih.gov The presence of a cyclohexylamino group on the 4-carboxamide moiety was identified as a key structural feature for this activity. nih.gov

Furthermore, ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives have also been synthesized and evaluated for their antiplatelet activity. nih.gov These compounds were generally more effective at inhibiting platelet aggregation induced by arachidonic acid (AA) than by ADP. nih.gov The derivative with a hydroxyl group on the phenyl ring (compound 3m) showed the most potent inhibition against both inducers. nih.gov It appears that electron-releasing substituents on the phenyl ring enhance the antiplatelet activity of these hydrazone-based structures. nih.gov

Interactive Data Table: Antiplatelet Activity of Thiazole Derivatives

| Compound | Inducer | IC₅₀ |

| R4 | Collagen | 0.55 ± 0.12 µM |

| R4 | ADP | 0.26 ± 0.20 µM |

| 3e | ADP | 2.2 nM |

| 3c | Adrenaline | 2.8 nM |

| 3n | Platelet-Activating Factor | 0.2 µM |

Neuroprotective Potential

Thiazole derivatives, including those related to this compound, have emerged as compounds of interest for their neuroprotective properties.

One area of investigation is their effect on AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, potently inhibiting their function. mdpi.com By enhancing the deactivation rates of these receptors, these compounds exhibit potential for neuroprotection against excitotoxicity. mdpi.com

Another avenue of research focuses on the protective effects of thiazole derivatives against oxidative stress in neurodegenerative models. N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been shown to protect against amyloid β-induced oxidative damage in the hippocampus of mice. nih.gov This compound attenuates the production of reactive oxygen species and inflammatory markers, likely through the regulation of the Nrf2/HO-1 pathway. nih.gov

Furthermore, novel thiazole sulfonamides have demonstrated neuroprotective capabilities in a Parkinson's disease model by activating SIRT1, a protein involved in cellular stress responses. nih.gov These compounds showed promise in protecting against 6-OHDA-induced neuronal damage. nih.gov

The combination of a thiazole core with other heterocyclic structures, such as in imidazo[2,1-b]thiazole-1,4-DHPs, has also yielded derivatives with interesting neuroprotective profiles. unibo.it Additionally, 4,1-benzothiazepine derivatives, which are structurally related to thiazoles, have shown neuroprotective activity by modulating calcium overload, a key factor in neurodegenerative diseases and stroke. mdpi.com

Other Pharmacological Relevance

The versatile scaffold of this compound and its derivatives has led to the exploration of a wide range of other pharmacological activities.

Antidiabetic: Several studies have highlighted the potential of thiazole derivatives in the management of diabetes. Thiazolyl-2,4-thiazolidinediones have been synthesized and shown to have significant insulinotropic effects in INS-1 cells. nih.gov Similarly, morpholino thiazolyl-2,4-thiazolidinediones have demonstrated the ability to increase insulin (B600854) release and glucose uptake, indicating both pancreatic and extrapancreatic effects. nih.gov Another study on novel 2,4-thiazolidinedione (B21345) derivatives containing a thiazole ring also reported insulinotropic activities. scite.ai

Anticonvulsant: The anticonvulsant properties of thiazole derivatives have been a subject of interest. One study described the synthesis and evaluation of substituted 1,3,4-thiadiazoles, with 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole showing potent anticonvulsant activity in animal models. nih.gov The presence of the 2-biphenylyl group was found to be crucial for this activity. nih.gov Other research has focused on thiazole-bearing 4-thiazolidinones, with some hit compounds demonstrating a mixed mechanism of action that could be beneficial for seizure control. mdpi.com Isatin-based derivatives have also shown promise as potential anticonvulsant lead compounds. nih.gov

Antiviral: The broad-spectrum antiviral activity of thiazole derivatives is an active area of research. A review of patent literature from 2014 to 2021 highlighted the activity of these molecules against a range of viruses, including influenza viruses, coronaviruses, and hepatitis viruses. nih.gov Specific research has identified 4-substituted-2-thiazole amides as inhibitors of Chikungunya virus replication. nih.gov Another study synthesized novel aminothiazole derivatives and found that a compound with a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the influenza A virus. mdpi.com

Antiallergic: While not as extensively studied as other activities, the structural features of thiazole derivatives suggest they could be explored for their potential in modulating allergic responses. The diverse biological activities of this class of compounds make them attractive candidates for further investigation in the field of allergy and immunology.

Mechanistic Investigations of 4 4 Biphenylyl 2 Methylthiazole Derivative Action

Elucidation of Molecular Mechanisms in Anticancer Activity

The anticancer effects of 4-(4-biphenylyl)-2-methylthiazole derivatives are not attributed to a single mode of action but rather a combination of several interconnected molecular mechanisms. These include the activation of programmed cell death, halting the cell division cycle, and interfering with crucial cellular machinery and signaling networks.

Induction of Apoptosis Pathways

A primary mechanism by which thiazole (B1198619) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways.

For instance, a novel thiazole derivative, compound 4c, demonstrated a significant ability to induce apoptosis in MCF-7 breast cancer cells. Compared to untreated cells, this compound led to a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis. mdpi.com Similarly, other thiazole derivatives, such as the p-chlorobenzylamino derivative 8e and the p-chloro and p-methoxyphenethylamino analogues 8f and 8k, were found to induce apoptosis in U-937 lymphoma cells in a time and concentration-dependent manner. dntb.gov.ua

The apoptotic mechanism often involves the modulation of key regulatory proteins. Studies on thiazole-2-acetamide derivatives revealed their ability to activate pro-apoptotic proteins like Bax and caspases 3 and 9, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov Further investigations into benzothiazole (B30560) derivatives have shown they can increase the accumulation of reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and increase the transcription of the Bax gene, all of which are hallmarks of the apoptotic process. nih.gov Some juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to activate caspases 3/7, 8, 9, and 10, indicating the involvement of both intrinsic and extrinsic pathways. mdpi.com

Table 1: Apoptosis Induction by Thiazole Derivatives

| Compound | Cell Line | Effect | Fold Increase (vs. Control) |

|---|---|---|---|

| Compound 4c | MCF-7 | Early Apoptosis | 43.9 |

| Compound 4c | MCF-7 | Late Apoptosis | 32.8 |

| Les-6547 | HT-29 | ROS-positive cells | ~10 |

| Les-6557 | HT-29 | ROS-positive cells | ~10 |

Cell Cycle Arrest (e.g., G1/S, G2/M Phases)

Thiazole derivatives frequently disrupt the normal progression of the cell cycle, forcing cancer cells to halt at critical checkpoints, which can ultimately lead to apoptosis. This arrest prevents the cells from dividing and proliferating.

Different derivatives have been shown to arrest the cell cycle at various phases. For example, one thiazole derivative, compound 4c, caused cell cycle arrest at the G1/S transition phase in MCF-7 cells, with a significant accumulation of cells in the pre-G1 phase (37.36% compared to 2.02% in untreated cells). mdpi.com In contrast, a thiazole-naphthalene derivative (compound 5b) and a p-toluidino-thiazole derivative (compound 3d) were found to arrest MCF-7 and HeLa cells, respectively, at the G2/M phase. dntb.gov.uanih.gov This arrest at the G2/M phase is often associated with the disruption of microtubule dynamics. nih.gov Other studies on benzimidazole (B57391) derivatives have demonstrated their ability to induce arrest in the G1, S, or G2 phases, depending on the specific compound and cell line. semanticscholar.orgmdpi.com

Table 2: Cell Cycle Arrest Induced by Thiazole Derivatives

| Compound | Cell Line | Arrest Phase |

|---|---|---|

| Compound 4c | MCF-7 | G1/S |

| Compound 5b | MCF-7 | G2/M |

| Compound 3d | HeLa | G2/M |

| Compound 10 | MDA-MB-231, SKOV3 | G2/S |

| Compound 10 | A549 | G1/G2 |

| Compound 13 | A549, MDA-MB-231 | G1/S |

| Compound 13 | SKOV3 | S |

Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer drugs like colchicine. nih.gov By disrupting the dynamic equilibrium of microtubule formation, these agents can block mitosis and lead to cell death. nih.gov

These thiazole derivatives often bind to the colchicine-binding site on β-tubulin. mdpi.com For instance, a thiazole-naphthalene derivative, compound 5b, was a more potent inhibitor of tubulin polymerization than colchicine, with an IC₅₀ value of 3.3 µM compared to 9.1 µM for colchicine. nih.gov Similarly, a thiazole-2-acetamide derivative, compound 10a, was found to be a highly effective antitubulin agent with an IC₅₀ of 2.69 µM. nih.gov It is noteworthy, however, that not all anticancer thiazole derivatives operate through this mechanism, suggesting they can engage alternative cellular targets. dntb.gov.ua

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| Compound 5b | 3.3 | Colchicine | 9.1 nih.gov |

| Compound 10a | 2.69 | Combretastatin A-4 | 8.33 nih.gov |

| Compound IV | 2.00 | Combretastatin A-4 | 2.96 nih.gov |

| Compound 25a | 2.1 | Colchicine | 2.52 mdpi.com |

| Compound 7 | 2.72 | - | - |

| Compound 2e | 7.78 | Combretastatin-A4 | 4.93 researchgate.net |

Kinase Inhibition Profiles (e.g., CDK2, CDK9, VEGFR-2, Aurora A, GSK3α, c-Src)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. Derivatives of this compound have been shown to inhibit various protein kinases involved in cancer progression.

One notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. A synthesized thiazole derivative, compound 4c, was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.com Molecular docking studies have also suggested potential interactions between thiazole derivatives and Cyclin-Dependent Kinase 2 (CDK2), a protein essential for cell cycle progression. mdpi.com Furthermore, investigations into related benzothiazole compounds have demonstrated inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. nih.govnih.gov

Table 4: Kinase Inhibition by Thiazole Derivatives

| Compound | Kinase Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 mdpi.com |

| Compound 10 | EGFR | 0.33 | Erlotinib | 0.39 nih.gov |

| Compound 13 | EGFR | 0.38 | Erlotinib | 0.39 nih.gov |

Modulation of Key Signaling Pathways (e.g., NFkB/mTOR/PI3K/Akt)

The anticancer activity of thiazole derivatives also stems from their ability to interfere with major signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central hub for these processes and is often hyperactivated in cancer.

Studies on benzothiazole derivatives have shown that they can effectively downregulate key components of this pathway, including Akt and mTOR. nih.gov In addition to the PI3K/Akt/mTOR cascade, these compounds have been observed to modulate other important pathways such as the JAK/STAT and ERK/MAPK signaling routes, which are also implicated in cancer development and progression. nih.gov The inhibition of these pathways disrupts the communication network that cancer cells rely on to survive and proliferate.

Interaction with DNA and DNA-Targeting Enzymes (e.g., Topoisomerase)

Besides targeting signaling proteins, some thiazole derivatives can directly interact with DNA or inhibit enzymes that are essential for maintaining DNA structure and integrity, such as topoisomerases.

A novel pyrano[2,3-d]thiazole derivative was shown to interact with calf-thymus DNA, likely through an intercalative binding mode. nih.gov This compound also exhibited inhibitory activity against Topoisomerase II, with molecular docking studies indicating a strong binding affinity. nih.gov Topoisomerases are vital enzymes that resolve topological problems in DNA during replication and transcription. nih.gov By inhibiting these enzymes, thiazole derivatives can lead to the accumulation of DNA damage and subsequent cell death. mdpi.comnih.gov Further research on benzothiazole derivatives identified them as potent inhibitors of human topoisomerase IIα, with one compound, BM3, exhibiting an exceptionally low IC₅₀ value of 39 nM. researchgate.net Mechanistic studies suggest that this compound acts as a DNA minor groove-binding agent and interacts directly with the enzyme. researchgate.net

Table 5: Topoisomerase Inhibition by Thiazole Derivatives

| Compound | Target | IC₅₀ | Binding Affinity (kcal/mol) |

|---|---|---|---|

| DIPTH | Topoisomerase IIβ | Ki = 2.8 µM | -4.05 nih.gov |

| BM3 | Topoisomerase IIα | 39 nM | - |

Regulation of Histone Deacetylases (HDAC)

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. nih.gov Their inhibition has become a key strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. mdpi.com Thiazole derivatives have been explored as potential HDAC inhibitors. nih.govtjpr.orguobaghdad.edu.iq

The mechanism of HDAC inhibition often involves a zinc-binding group within the inhibitor molecule that interacts with the zinc ion in the active site of the HDAC enzyme. uobaghdad.edu.iq While many established HDAC inhibitors utilize a hydroxamate group for this purpose, research is ongoing into non-hydroxamic zinc-binding groups, such as the thiadiazole moiety, to improve selectivity and pharmacokinetic properties. uobaghdad.edu.iq For instance, novel indeno[1,2-d]thiazole hydroxamic acids have shown inhibitory activity against pan-HDACs. nih.gov Similarly, newly designed thiadiazole derivatives have been investigated for their potential as HDAC inhibitors, with some compounds showing significant activity against colon cancer cells. tjpr.org

Table 1: Investigated Thiazole Derivatives as HDAC Inhibitors

| Compound Class | Target | Observed Effect | Reference |

|---|---|---|---|

| Indeno[1,2-d]thiazole hydroxamic acids | Pan-HDACs | Sub-micromolar inhibition | nih.gov |

| Thiadiazole derivatives | HDACs | Reduction in colon cancer cell growth | tjpr.org |

| 1,2,4-Thiadiazole (B1232254) derivatives | HDAC2 | Docking scores suggesting potential inhibition | uobaghdad.edu.iq |

Activation of Caspase Cascades (e.g., Caspase 3/7)

A key mechanism through which many anticancer agents induce cell death is the activation of caspases, a family of proteases that execute the apoptotic program. The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a central event in both the intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net

Studies on various chemical compounds have demonstrated that the induction of apoptosis is often correlated with a significant increase in the activity of caspase-3/7. For example, a tridecylpyrrolidine derivative was shown to activate caspase-3/7 in HCT116 and Caco-2 colon cancer cells, leading to the cleavage of poly-(ADP-ribose)-polymerase (PARP), another hallmark of apoptosis. nih.gov Similarly, the anticancer effects of certain hydrazide-hydrazone derivatives have been linked to the activation of caspases-9 and -3. mdpi.com While direct studies on this compound derivatives and caspase activation are not detailed in the provided results, the broader class of thiazole derivatives has been investigated for anticancer properties, and caspase activation is a common downstream effect of such agents. researchgate.netresearchgate.net

Inhibition of Matrix Metallo-proteinases and Anti-apoptotic BCL2 Family Proteins

Inhibition of Matrix Metalloproteinases (MMPs):

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial for processes like tissue remodeling, but their dysregulation can contribute to cancer invasion and metastasis. The inhibition of MMPs is therefore a target for anticancer therapies. Some compounds exert their inhibitory effect by chelating the Zn2+ ion in the active site of the MMP enzyme. nih.gov

Inhibition of Anti-apoptotic BCL2 Family Proteins:

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). nih.govmdpi.com Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis by binding to and inhibiting their pro-apoptotic counterparts. nih.gov In many cancers, these anti-apoptotic proteins are overexpressed, contributing to tumor survival and resistance to therapy. nih.gov

Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, disrupting their function and triggering apoptosis. researchgate.netyoutube.com This strategy has led to the development of clinically successful drugs. nih.gov While the direct inhibition of Bcl-2 by this compound derivatives is not explicitly detailed, the development of small molecules targeting these anti-apoptotic proteins is a major focus in cancer research. nih.govresearchgate.net

Table 2: Mechanisms of Apoptosis Induction

| Target | Mechanism of Action | Consequence | Reference |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | Zn2+ chelation in the active site | Inhibition of extracellular matrix degradation | nih.gov |

| Anti-apoptotic BCL2 proteins (e.g., Bcl-2, Bcl-xL) | Binding to the hydrophobic groove, mimicking BH3-only proteins | Disruption of anti-apoptotic function, leading to apoptosis | nih.govnih.govresearchgate.net |

Mechanisms Underlying Antitrypanosomal Activity (e.g., Squalene (B77637) Epoxidase Inhibition)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem. A key target for the development of drugs against this parasite is squalene epoxidase (SE). This enzyme is vital for the synthesis of ergosterol, a crucial component of the parasite's cell membrane. rsc.org Inhibition of SE disrupts this pathway, leading to the accumulation of squalene and ultimately, parasite death. rsc.org

Research has shown that certain 4-arylthiazolylhydrazones, which are structurally related to this compound, exhibit activity against T. cruzi by likely inhibiting squalene epoxidase. rsc.org Molecular modeling studies, including docking and molecular dynamics simulations, have been used to investigate the interaction of these inhibitors with a 3D model of T. cruzi SE. These studies help in understanding the binding modes of the inhibitors and can guide the design of more potent compounds. rsc.org Terbinafine is a known inhibitor of squalene epoxidase and serves as a reference compound in these studies. rsc.orgnih.gov The inhibition of squalene epoxidase is also being explored as a therapeutic strategy in certain cancers. nih.gov

Mechanisms Associated with Neuroprotective Activity (e.g., GABA-A Receptor Potentiation, GABA-mimetic activity)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptors, are important targets for drugs with anxiolytic, anticonvulsant, and sedative properties. nih.govcardiff.ac.uk

GABA-A Receptor Potentiation:

Certain derivatives of thiazoles have been shown to exert neuroprotective effects by potentiating the function of GABA-A receptors. For instance, a derivative of clomethiazole, 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate (B1232345) (NMZM), has been found to enhance the response of GABA-A receptors to GABA. nih.gov This potentiation is thought to contribute to its neuroprotective effects, potentially by sharing a binding site with the anesthetic etomidate. nih.gov

GABA-mimetic Activity:

GABA-mimetic agents are compounds that mimic the action of GABA, thereby enhancing inhibitory neurotransmission. nih.gov This can be achieved through various mechanisms, such as direct agonism at GABA-A receptors or by inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for GABA degradation. nih.gov Some imidazole (B134444) derivatives, which share a heterocyclic core with thiazoles, have been shown to inhibit glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes GABA, although the physiological relevance of this finding is still under investigation. nih.gov The anxiolytic-like effects of GABA-mimetic agents have been demonstrated in various behavioral models. nih.gov

Table 3: Neuroprotective Mechanisms of Thiazole-Related Compounds

| Mechanism | Specific Action | Consequence | Reference |

|---|---|---|---|

| GABA-A Receptor Potentiation | Enhancement of GABA-A receptor response to GABA | Neuroprotection | nih.gov |

| GABA-mimetic Activity | Mimicking the action of GABA | Enhanced inhibitory neurotransmission | nih.gov |

Structure Activity Relationship Sar Studies of 4 4 Biphenylyl 2 Methylthiazole Analogs

Influence of the Biphenyl (B1667301) Moiety on Biological Activity and Lipophilicity

The biphenyl group is a significant pharmacophore in many biologically active compounds, and its presence in 4-(4-biphenylyl)-2-methylthiazole analogs is crucial for their activity. Substituted biphenyls have demonstrated notable pharmacological importance, including antifungal activities. researchgate.net The biphenyl scaffold's contribution to the biological activity is often linked to its lipophilic nature, which can enhance the molecule's ability to traverse cellular membranes.

In a series of thiazolidine-2,4-dione-biphenyl derivatives, the biphenyl moiety was integral to their anticancer activity. nih.gov Molecular docking studies of these compounds against the Epidermal Growth Factor Receptor (EGFR) target showed that the biphenyl group participates in desirable molecular interactions within the active site, similar to the co-crystal ligand Erlotinib. nih.gov This suggests that the biphenyl portion of the molecule plays a direct role in binding to biological targets.

Impact of Substituents at Varying Positions of the Thiazole (B1198619) Ring

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological properties of the resulting compounds. nih.gov Most clinically approved thiazole-containing drugs are 2,4-disubstituted derivatives. nih.gov

Effects of Substituents at C4 Position (e.g., Aryl, Biphenyl)

The C4 position of the thiazole ring is critical for the activity of many thiazole-based compounds. The attachment of an aryl or biphenyl group at this position is a common strategy in the design of bioactive molecules. In the parent compound, the 4-biphenylyl group at the C4 position is a defining feature.

Studies on various thiazole analogs have shown that the nature of the substituent at the C4 position can dramatically alter the biological activity. For instance, in a series of azabicyclo derivatives containing a thiazole moiety, compounds with a 4-(4-chlorophenyl)thiazole exhibited high mortality against pine-wood nematodes. researchgate.net This highlights the importance of the electronic and steric properties of the aryl group at the C4 position. The biphenyl group, with its extended aromatic system, can engage in π-π stacking and hydrophobic interactions with biological targets, which is often a key determinant of potency.

Significance of Substituents at C5 Position

The C5 position of the thiazole ring also offers a site for modification that can impact biological activity. Although less commonly explored than the C2 and C4 positions for this specific scaffold in the provided results, substitution at C5 can modulate the electronic properties and steric profile of the molecule. In some thiazole derivatives, the introduction of substituents at the C5 position has led to significant changes in their biological profiles. For example, in the synthesis of certain thiazole derivatives, modification at the C5 position was found to be synthetically accessible and could be used to fine-tune the properties of the molecule.

Correlation between Electronic Properties of Substituents and Biological Potency

The electronic nature of the substituents on the thiazole and associated aryl rings plays a pivotal role in determining the biological potency of this compound analogs.

Electron-Withdrawing Groups and Enhanced Cytotoxicity

A recurring theme in the SAR of thiazole derivatives is the positive impact of electron-withdrawing groups (EWGs) on their cytotoxic and antimicrobial activities. Several studies have demonstrated that the presence of EWGs, such as halogens (e.g., -F, -Cl) or a nitro group (-NO2), on the aryl moieties of thiazole compounds can significantly enhance their biological potency. nih.govnih.gov

For instance, in a series of thiazole-clubbed 1,3,4-oxadiazoles, compounds with electron-withdrawing fluoro and nitro groups at the para position of a phenyl ring showed the highest antibacterial activity. nih.gov This enhancement is often attributed to an increase in the lipophilicity of the molecules, which facilitates their transport across bacterial cell membranes. nih.gov Similarly, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance biological activity due to increased electron-withdrawing effects. nih.gov

The table below summarizes the effect of electron-withdrawing groups on the biological activity of certain thiazole derivatives, as reported in the literature.

| Compound Series | Substituent | Position | Effect on Biological Activity | Reference |

| Thiazole clubbed 1,3,4-oxadiazoles | Fluoro (-F) | para-phenyl | Enhanced antibacterial activity | nih.gov |

| Thiazole clubbed 1,3,4-oxadiazoles | Nitro (-NO2) | para-phenyl | Enhanced antibacterial activity | nih.gov |

| 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Dichloro (-Cl) | 2,4-dichlorophenyl | Significant activity against Gram-positive bacteria | nih.gov |

| Quinoxalin-2(1H)-one derivatives | Halogen or strong EWG | Thiazole-phenyl moiety | Dramatically reduced antiviral activity | science.gov |

It is important to note that the effect of EWGs can be context-dependent. While often enhancing cytotoxicity, in some cases, the incorporation of strong electron-withdrawing groups can lead to a loss of activity, as seen in a series of quinoxalin-2(1H)-one derivatives where such substitutions on the thiazole-phenyl moiety resulted in a dramatic loss of antiviral activity. science.gov This underscores the complexity of SAR and the need for a nuanced approach to molecular design.

Electron-Donating Groups and Activity Modulation

The introduction of electron-donating groups to the aromatic rings of 4-phenylthiazole (B157171) scaffolds, a core component of this compound, has been a key area of investigation for modulating biological activity. Research into 4-phenylthiazole analogs as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has shown that electron-donating groups on the 4-phenylthiazole moiety are generally well-tolerated by both enzymes. nih.govnih.gov These groups can be placed at the ortho, meta, and para positions without abolishing activity, indicating a degree of flexibility in the binding pockets of these enzymes. nih.govnih.gov

In some cases, substitution with electron-donating groups at specific positions can lead to a substantial decrease in activity. For example, in a study of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, the placement of electron-donating groups at the para position significantly diminished the observed anti-inflammatory effects. brieflands.com This highlights that while electron-donating groups can be tolerated, their position and the electronic demands of the target receptor are critical in determining their ultimate effect on pharmacological activity.

Table 1: Effect of Electron-Donating Groups on Thiazole Analogs

| Compound Class | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Phenylthiazole Analogs | Electron-Donating Groups | ortho, meta, para | Well-tolerated for sEH/FAAH inhibition | nih.gov, nih.gov |

| Chalcone Derivatives | 4-Dimethylamino | B-ring, para | Weakest inhibition of NO production | nih.gov |

Stereochemical Considerations and Their Effects on Pharmacological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov The two enantiomers of a chiral molecule can have significant differences in their bioavailability, metabolism, potency, and selectivity for biological targets like enzymes and receptors. nih.gov This is because the biological environment is itself chiral, composed of enantiomerically pure proteins and other macromolecules.

For a drug to exert its effect, it must interact with a specific binding site on a biological target. The three-dimensional structure of the drug must be complementary to that of the binding site for a productive interaction to occur. nih.gov An inactive enantiomer may not be able to bind effectively because its spatial arrangement does not align with the receptor's complementary regions. nih.gov

Studies on other chiral compounds have consistently demonstrated the importance of stereochemistry. For example, in a series of nature-inspired 3-Br-Acivicin isomers, stereochemistry was found to cause significant differences in antimalarial activity, with the natural isomers consistently being the most potent. mdpi.com This was suggested to be due to stereoselective uptake mechanisms. mdpi.com Similarly, for the β-blocker propranolol, one enantiomer is significantly more potent than the other. mdpi.com The use of single-enantiomer drugs can lead to simpler pharmacological profiles and an improved therapeutic index. nih.gov Therefore, when designing analogs of this compound, careful consideration of any introduced stereocenters is crucial for optimizing their therapeutic potential.

Strategies for Modulating Selectivity and Efficacy Through Structural Design

The modulation of selectivity and efficacy of this compound analogs is achieved through strategic structural modifications. These strategies involve altering various parts of the molecular scaffold to enhance interactions with the desired biological target while minimizing off-target effects.

One primary strategy involves the exploration of different substituents on the aromatic rings. Structure-activity relationship (SAR) studies on 4-phenylthiazole analogs have explored a range of electronic and steric changes to understand the structural features important for dual sEH/FAAH inhibition. nih.govnih.gov This involves synthesizing libraries of compounds with diverse substitutions to map the chemical space and identify key interactions. For example, in the development of viral replication inhibitors, SAR studies on 4-substituted-2-thiazole amides led to the discovery of a more potent and metabolically stable inhibitor. nih.gov

Another approach is the modification of the core heterocyclic system. Research has shown that for certain biological activities, such as cytotoxicity, the presence of two sequentially linked thiazoles is a requirement, highlighting the importance of the heterocyclic core itself. researchgate.net

In the development of kinase inhibitors, optimization of a 2-aminothiazole (B372263) template through successive SAR iterations led to the discovery of highly potent pan-Src inhibitors like Dasatinib. nih.gov This process involved molecular modeling to understand the putative binding model, which then guided further structural modifications. nih.gov Similarly, in the design of anti-inflammatory agents, a balance between the biological activity and the position of electron-donating or electron-withdrawing groups on the aromatic rings was established to optimize potency. nih.gov

Table 2: Strategies for Structural Design

| Strategy | Example Application | Desired Outcome | Reference |

|---|---|---|---|

| Aromatic Ring Substitution | 4-Phenylthiazole analogs with various substituents | Improved potency and understanding of dual sEH/FAAH inhibition | nih.gov, nih.gov |

| Aromatic Ring Substitution | 4-Substituted-2-thiazole amides | Improved potency and metabolic stability against Chikungunya virus | nih.gov |

| Core Heterocycle Modification | Linking multiple thiazole units | Essential for cytotoxic activity | researchgate.net |

| Conformational Constraint | Design of specific 3D shapes for 4-phenylthiazole analogs | Enhanced selectivity for FAAH over sEH | nih.gov |

Computational Chemistry and Molecular Modeling Approaches in Research on 4 4 Biphenylyl 2 Methylthiazole

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 4-(4-biphenylyl)-2-methylthiazole, might interact with a biological target.

Molecular docking simulations can predict how this compound fits into the binding site of various proteins. Thiazole-containing compounds have been investigated as inhibitors of several protein classes. nih.govnih.govwjarr.com

Tubulin: Many heterocyclic compounds are known to interfere with microtubule dynamics by binding to tubulin. mdpi.comencyclopedia.pub Docking studies of this compound into the colchicine, vinblastine, or taxol binding sites of tubulin could predict its potential as an anticancer agent. researchgate.netnih.gov These simulations would reveal the most likely binding pose and affinity.

Kinases: Protein kinases are key targets in cancer therapy. nih.gov The 2-aminothiazole (B372263) scaffold is a known kinase inhibitor template. Docking this compound into the ATP-binding site of various kinases (e.g., EGFR, VEGFR) could identify potential anti-cancer activity. nih.gov

Bacterial Proteins: Thiazole (B1198619) derivatives have shown promise as antibacterial agents. mdpi.com Docking this compound against essential bacterial enzymes, such as DNA gyrase or Mur ligases, could predict its potential as a novel antibiotic. schrodinger.com

Following the prediction of a binding mode, a detailed analysis of the interactions between this compound and the target protein is performed. This analysis identifies the specific forces that stabilize the complex. semanticscholar.org

Key interactions that would be analyzed include:

Hydrogen Bonds: Identifying potential hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: The biphenyl (B1667301) group of the compound would likely engage in significant hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the biphenyl and thiazole moieties could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These interactions are typically visualized in 2D and 3D to understand the structural basis of binding, which is essential for guiding further optimization of the compound.